molecular formula C7H6BrClO B583050 (2-Bromo-4-chlorophenyl)methanol CAS No. 143888-84-0

(2-Bromo-4-chlorophenyl)methanol

Cat. No.: B583050
CAS No.: 143888-84-0
M. Wt: 221.478
InChI Key: LSBLTOOILFNPNO-UHFFFAOYSA-N
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Description

(2-Bromo-4-chlorophenyl)methanol is an organic compound with the molecular formula C7H6BrClO It is characterized by the presence of both bromine and chlorine atoms attached to a phenyl ring, along with a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: (2-Bromo-4-chlorophenyl)methanol can be synthesized through several methods. One common approach involves the reduction of (2-Bromo-4-chlorophenyl)formaldehyde using a reducing agent such as sodium borohydride (NaBH4) in a suitable solvent like methanol. The reaction is typically carried out at room temperature, and the product is isolated through standard purification techniques such as recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more scalable and cost-effective methods. For instance, catalytic hydrogenation of (2-Bromo-4-chlorophenyl)formaldehyde using a palladium catalyst under controlled pressure and temperature conditions can be employed. This method offers higher yields and is more suitable for large-scale production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form (2-Bromo-4-chlorophenyl)formaldehyde or (2-Bromo-4-chlorophenyl)acetic acid, depending on the oxidizing agent used.

    Reduction: The compound can be reduced to (2-Bromo-4-chlorophenyl)methane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for converting the hydroxyl group to halides.

Major Products:

  • Oxidation can yield (2-Bromo-4-chlorophenyl)formaldehyde or (2-Bromo-4-chlorophenyl)acetic acid.
  • Reduction produces (2-Bromo-4-chlorophenyl)methane.
  • Substitution reactions can lead to various derivatives depending on the substituent introduced.

Scientific Research Applications

(2-Bromo-4-chlorophenyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (2-Bromo-4-chlorophenyl)methanol depends on its specific application. In biological systems, it may interact with cellular components through its functional groups, leading to various biochemical effects. For instance, its hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The bromine and chlorine atoms can also participate in halogen bonding, affecting molecular interactions.

Comparison with Similar Compounds

(2-Bromo-4-chlorophenyl)methanol can be compared with other similar compounds such as:

    (2-Bromo-4-chlorophenyl)formaldehyde: This compound is a precursor in the synthesis of this compound and shares similar structural features.

    (2-Bromo-4-chlorophenyl)acetic acid: An oxidation product of this compound, it has different chemical properties and applications.

    (2-Bromo-4-chlorophenyl)methane: A reduction product, it lacks the hydroxyl group and has different reactivity.

Properties

IUPAC Name

(2-bromo-4-chlorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO/c8-7-3-6(9)2-1-5(7)4-10/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBLTOOILFNPNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143888-84-0
Record name (2-bromo-4-chlorophenyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Add borane-THF (1 M in THF, 3.2 mL) complex dropwise to an ice-cooled solution of 2-bromo-4-chlorobenzoic acid (500 mg, 2.1 mmol) in THF (2 mL). Remove the cooling bath and stir overnight. Slowly add water (1 mL) and solid sodium carbonate. Stir 1 h. Filter and wash solids with THF. Chromatograph on silica gel, eluting with 0:100 to 30:70 ethyl acetate:dichloromethane to give 2-bromo-4-chlorobenzyl alcohol as a white solid (378 mg, 80%).
Quantity
3.2 mL
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ice
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500 mg
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2 mL
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Synthesis routes and methods II

Procedure details

Added BH3 (1M in THF, 40 mL) to a solution of 2-bromo-4-chlorobenzoic acid (3.14 g, 13.33 mmol) in THF (3 mL) drop wise at 0° C. The reaction mixture was stirred at room temperature overnight. Extracted with ethyl acetate twice, and washed the organic phase with brine and dried with anhydrous Na2SO4, concentrated to give the title compound (2.5 g, 85%). 1H NMR (300 MHz, CDCl3): δ 4.72 (2H, s), 7.32 (1H, dd, J=1.8 Hz, 8.1 Hz), 7.43 (1H, d, J=8.1 Hz), 7.56 (1H, d, J=2.1 Hz).
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3.14 g
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3 mL
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85%

Synthesis routes and methods III

Procedure details

A solution of 2-bromo-4-chlorobenzaldehyde (21.95 g; 100.0 mmol) in 200 mL methanol was stirred and cooled in an ice bath for 15 minutes, and solid sodium borohydride (1.9 g; 50.0 mmol) was added. A yellow color formed and there was copious gas evolution. Stirring was continued in the bath for 1 hour. The solution was diluted with 200 mL water, and then the methanol was evaporated on a rotary evaporator. The residual mixture was extracted with 200 mL EtOAc. The organic layer was washed with 50 mL brine, then dried over sodium sulfate and evaporated. The residual solid was washed out of the flask with hexane and collected by filtration, ground with a mortar and pestle to break up the chunks, then washed with hexane and air-dried on the filter to give 17.8 g of (2-bromo-4-chlorophenyl)methanol as a white solid.
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21.95 g
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200 mL
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1.9 g
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200 mL
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Synthesis routes and methods IV

Procedure details

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